molecular formula C18H14 B122091 p-Terphenyl CAS No. 92-94-4

p-Terphenyl

Cat. No. B122091
Key on ui cas rn: 92-94-4
M. Wt: 230.3 g/mol
InChI Key: XJKSTNDFUHDPQJ-UHFFFAOYSA-N
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Patent
US05514651

Procedure details

To a mixture of 4"-(n-pentyloxy)- 1,1':4',1"-terphenyl!-4-carboxylic acid (10.5 mmol) and dicyclohexylcarbodiimide (10.5 mmol) in ethyl acetate at 0° C. is added pentafluorophenol (11.5 mmol). The mixture is stirred at 25° C. for a period of 18 h, producing a precipitate. The mixture is filtered. The filtrate is washed with water and brine and dried with magnesium sulfate. The solvent is removed in vacuo to obtain pentafluorophenyl 4"-(n-pentytoxy)- 1,1':4',1"-terphenyl!-4-carboxylate, C30H23F5O3, M.W.=526.5.
Name
4"-(n-pentyloxy)- 1,1':4',1"-terphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-carboxylic acid
Quantity
10.5 mmol
Type
reactant
Reaction Step Two
Quantity
10.5 mmol
Type
reactant
Reaction Step Two
Quantity
11.5 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][C:16]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[CH:15][CH:14]=2)=[CH:9][CH:8]=1)CCCC.C1(N=C=NC2CCCCC2)CCCCC1.FC1C(O)=C(F)C(F)=C(F)C=1F>C(OCC)(=O)C>[C:10]1([C:13]2[CH:18]=[CH:17][C:16]([C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=3)=[CH:15][CH:14]=2)[CH:9]=[CH:8][CH:7]=[CH:12][CH:11]=1

Inputs

Step One
Name
4"-(n-pentyloxy)- 1,1':4',1"-terphenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=CC=C1
Step Two
Name
4-carboxylic acid
Quantity
10.5 mmol
Type
reactant
Smiles
Name
Quantity
10.5 mmol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
11.5 mmol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1O)F)F)F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 25° C. for a period of 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
producing a precipitate
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
The filtrate is washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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